(1R,3S)-3-Aminocyclopentanol

説明

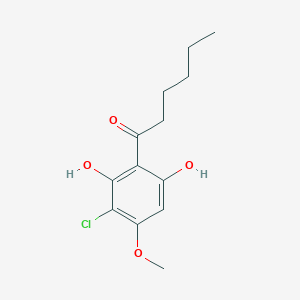

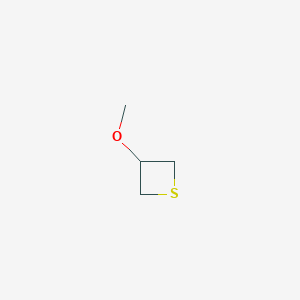

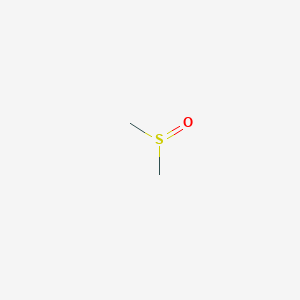

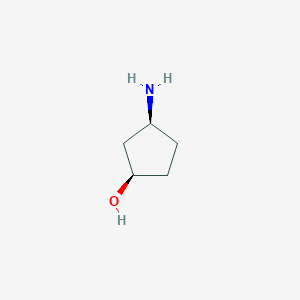

(1R,3S)-3-アミノシクロペンタノールは、分子式C5H11NOを持つキラル化合物です。これは、3位にアミノ基、1位にヒドロキシル基を持つシクロペンタン環を特徴としています。

2. 製法

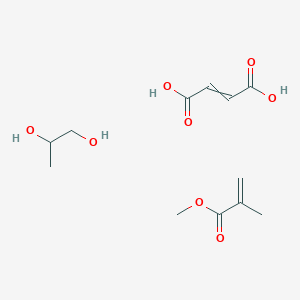

合成経路と反応条件: (1R,3S)-3-アミノシクロペンタノールの合成は、一般的に不斉環状付加反応を用います。その一例として、キラル誘導体としてN-アシルヒドロキシルアミンを用い、シクロペンタジエンと反応させて目的物を生成する方法があります。 反応条件は穏和で、このプロセスは高度に立体選択的であり、光学純度が高い生成物を与えます .

工業的生産方法: 工業生産では、N-アシルヒドロキシルアミンとシクロペンタジエンを接触させた後、水素化し、続いて加水分解またはアンモニア分解を行う方法が用いられます。 この方法は、原料の入手可能性と低価格により、コスト効率が高く、大規模生産に適しています .

反応の種類:

酸塩基反応: アミノ基は酸と反応して塩を形成します。

アシル化: アミノ基はアシル化剤と反応してアミドを形成します。

エステル化: ヒドロキシル基はカルボン酸と反応してエステルを形成します.

一般的な試薬と条件:

酸: 塩酸、硫酸。

アシル化剤: 無水酢酸、ベンゾイルクロリド。

カルボン酸: 酢酸、安息香酸。

主な生成物:

塩: 酸塩基反応から生成されます。

アミド: アシル化反応から生成されます。

エステル: エステル化反応から生成されます.

4. 科学研究における用途

(1R,3S)-3-アミノシクロペンタノールは、さまざまな科学研究用途で使用されています。

医薬品化学: 生物活性分子の合成におけるキラルビルディングブロックとして。

材料科学: 不斉反応用キラル触媒の開発における配位子として。

生物学的研究: 特定の酵素の潜在的な阻害剤であり、薬物開発の候補となっています.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3S)-3-Amino-cyclopentanol typically involves an asymmetric cycloaddition reaction. One method includes the use of N-acylhydroxylamine as a chiral inducer, which reacts with cyclopentadiene to form the desired product. The reaction conditions are mild, and the process is highly stereoselective, yielding a product with high optical purity .

Industrial Production Methods: For industrial production, the preparation method involves contacting N-acylhydroxyamine with cyclopentadiene, followed by hydrogenation and subsequent hydrolysis or ammonolysis. This method is cost-effective and suitable for large-scale production due to the availability and low cost of raw materials .

Types of Reactions:

Acid-Base Reactions: The amino group can react with acids to form salts.

Acylation: The amino group can react with acylating agents to form amides.

Esterification: The hydroxyl group can react with carboxylic acids to form esters.

Common Reagents and Conditions:

Acids: Hydrochloric acid, sulfuric acid.

Acylating Agents: Acetic anhydride, benzoyl chloride.

Carboxylic Acids: Acetic acid, benzoic acid.

Major Products:

Salts: Formed from acid-base reactions.

Amides: Formed from acylation reactions.

Esters: Formed from esterification reactions.

科学的研究の応用

(1R,3S)-3-Amino-cyclopentanol is used in various scientific research applications:

Medicinal Chemistry: As a chiral building block in the synthesis of biologically active molecules.

Material Science: As a ligand in the development of chiral catalysts for asymmetric reactions.

Biological Research: Potential inhibitor for certain enzymes, making it a candidate for drug development.

作用機序

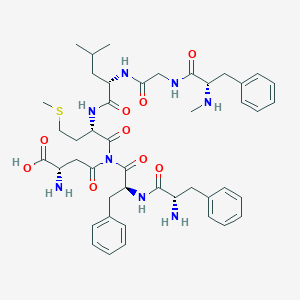

(1R,3S)-3-アミノシクロペンタノールの主要な標的は、オルニチンアミノトランスフェラーゼ(OAT)酵素です。この化合物は、フッ化物イオンの脱離、それに続く共役付加と加水分解を含むメカニズムを通じてOATと相互作用します。 この相互作用は、酵素活性を阻害する可能性があり、肝細胞癌の治療に注目されています.

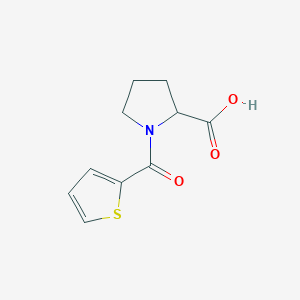

類似の化合物:

- (1R,3S)-3-アミノシクロペンタンカルボン酸

- (1R,3S)-(+)-カンファ酸

比較: (1R,3S)-3-アミノシクロペンタノールと(1R,3S)-3-アミノシクロペンタンカルボン酸は、類似の構造的特徴を共有していますが、後者におけるカルボキシル基の存在により、化学的性質と用途が異なります。 (1R,3S)-(+)-カンファ酸は、一方、異なる環構造と官能基を持ち、用途と反応性において独特です .

類似化合物との比較

- (1R,3S)-3-Aminocyclopentanecarboxylic acid

- (1R,3S)-(+)-Camphoric acid

Comparison: While (1R,3S)-3-Amino-cyclopentanol and (1R,3S)-3-Aminocyclopentanecarboxylic acid share similar structural features, the presence of a carboxyl group in the latter provides different chemical properties and applications. (1R,3S)-(+)-Camphoric acid, on the other hand, has a different ring structure and functional groups, making it unique in its applications and reactivity .

特性

IUPAC Name |

(1R,3S)-3-aminocyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFYRVZIONNYSM-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H]1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。